molecular formula C12H10BrNO B3056471 N-(6-bromonaphthalen-2-yl)acetamide CAS No. 71590-32-4

N-(6-bromonaphthalen-2-yl)acetamide

Cat. No. B3056471
CAS RN: 71590-32-4
M. Wt: 264.12
InChI Key: CNNZNISXSGSKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-bromonaphthalen-2-yl)acetamide” is a useful research chemical . It is used in the synthesis of diarylureas used as allosteric modulators . It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .


Molecular Structure Analysis

The molecule comprises a naphthalene ring system consisting of functional systems bearing an acetyl group (C-2), a nitro group (C-5), and an acetylamino group (C-6) . In the crystal, the molecules are assembled into two-dimensional sheet-like structures by intermolecular N—H…O and C—H…O hydrogen-bonding interactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C12H10BrNO and a molecular weight of 264.12 .

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • N-(6-bromonaphthalen-2-yl)acetamide, although not directly studied, is closely related to compounds that have been investigated for their unique chemical reactions and synthesis processes. For instance, similar acetamide derivatives have been studied for their reactions with various halogens, contributing significantly to the field of organic synthesis. Studies have shown that acetamides like N-(2-acetylbenzofuran-3-yl)acetamide react with halogens to form halogenoacetyl derivatives, highlighting their potential in synthetic chemistry (Jordan & Markwell, 1978).

2. Antimicrobial and Antifungal Applications

  • Acetamide derivatives have been explored for their antimicrobial and antifungal properties. For example, research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has demonstrated significant activity against selected microbial species, suggesting that similar compounds like this compound could have potential antimicrobial applications (Gul et al., 2017).

3. Pharmaceutical Research

  • In pharmaceutical research, related acetamide derivatives have been studied for their potential as anticonvulsant and antidepressant agents. For example, studies on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives have shown promising results in reducing immobility times in mice, indicating potential therapeutic applications for similar compounds (Xie et al., 2013).

4. Antitumor Activity

  • This compound may have potential in cancer research, as other acetamide derivatives have shown antitumor activities. For example, studies on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity against cancer cell lines, suggesting a possible avenue for similar compounds in cancer therapy (Wu et al., 2017).

properties

IUPAC Name

N-(6-bromonaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-8(15)14-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZNISXSGSKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292472
Record name N-(6-Bromo-2-naphthalenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71590-32-4
Record name N-(6-Bromo-2-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71590-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Bromo-2-naphthalenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromonaphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromonaphthalen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromonaphthalen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromonaphthalen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-bromonaphthalen-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromonaphthalen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.